4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile

Homohistidine synthesis Strecker aminonitrile Synthetic yield optimization

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile (CAS 268548-74-9), also designated as α-Amino-1-(triphenylmethyl)-1H-imidazole-5-butanenitrile, is a trityl-protected imidazole aminonitrile building block (molecular formula C₂₆H₂₄N₄, MW 392.50). The compound features a triphenylmethyl (trityl) protecting group on the imidazole N-1 position and a free α-aminonitrile moiety, making it a strategically differentiated intermediate for constructing histidine homologues and fluorinated histidine analogs.

Molecular Formula C26H24N4
Molecular Weight 392.5 g/mol
CAS No. 268548-74-9
Cat. No. B015679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile
CAS268548-74-9
Synonymsα-Amino-1-(triphenylmethyl)-1H-imidazole-5-butanenitrile; 
Molecular FormulaC26H24N4
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC(C#N)N
InChIInChI=1S/C26H24N4/c27-18-24(28)16-17-25-19-29-20-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,24H,16-17,28H2
InChIKeyPHLZJGQPWCVVBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile (CAS 268548-74-9): Procurement-Grade Trityl-Protected Imidazole Aminonitrile Intermediate for Histidine Analog Synthesis


4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile (CAS 268548-74-9), also designated as α-Amino-1-(triphenylmethyl)-1H-imidazole-5-butanenitrile, is a trityl-protected imidazole aminonitrile building block (molecular formula C₂₆H₂₄N₄, MW 392.50) . The compound features a triphenylmethyl (trityl) protecting group on the imidazole N-1 position and a free α-aminonitrile moiety, making it a strategically differentiated intermediate for constructing histidine homologues and fluorinated histidine analogs [1]. It is commercially available as an off-white to pale yellow solid with a melting point of 111–113 °C, requiring storage at −20 °C, and is soluble in DMF, ethyl acetate, and methanol .

Why Generic Imidazole-Protected Histidine Intermediates Cannot Replace 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile in Homohistidine and α-Fluoromethylhistidine Synthesis


In-class trityl-protected histidine derivatives (e.g., N-im-trityl-L-histidine methyl ester, N-Fmoc-1-trityl-L-histidine, or H-His(Trt)-OH) are not functionally interchangeable with 4-(1-tritylimidazol-4-yl)-2-aminobutryonitrile. The defining structural feature of this compound—the α-aminonitrile group in place of a carboxyl or ester moiety—enables a traceless Strecker hydrolysis that simultaneously removes the trityl protecting group and liberates the free α-amino acid in a single step, producing homohistidine in 73% overall yield [1]. Competing routes using carboxyl-protected histidine derivatives require separate deprotection steps and deliver substantially lower overall yields (e.g., 40% over nine steps from Z-glutamic acid) [1]. Furthermore, the trityl group is not merely orthogonal protection; it is functionally essential for imparting solubility in ethereal solvents sufficient to permit DIBAL-H reduction at preparative scale—a property absent in unprotected N–H imidazole intermediates, whose poor solubility limits synthesis scale [1][2].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile (CAS 268548-74-9)


1.83-Fold Synthetic Yield Advantage in Homohistidine Production Versus the Z-Glutamic Acid Route

When 4-(1-tritylimidazol-4-yl)-2-aminobutryonitrile is employed as the Strecker aminonitrile intermediate in the Pirrung–Pei homohistidine synthesis from urocanic acid, the overall yield to homohistidine is 73% [1]. This compares directly against the immediately preceding literature benchmark—a nine-step synthesis starting from Z-glutamic acid—which achieves only 40% overall yield [1]. The 1.83-fold yield differential is attributable to the convergent route enabled by the trityl-protected aminonitrile, which consolidates nitrile hydrolysis and trityl deprotection into a single operation [1].

Homohistidine synthesis Strecker aminonitrile Synthetic yield optimization Histidine analogue

Trityl-Mediated Solubility Enhancement Enabling Preparative-Scale DIBAL-H Reduction Unattainable with Unprotected Imidazole Intermediates

In the Pirrung–Pei homohistidine synthesis, the N–H imidazole intermediate (compound 2, unprotected) exhibits 'sufficiently poor' solubility properties that limit the synthesis scale [1]. Introduction of the trityl group—as present in 4-(1-tritylimidazol-4-yl)-2-aminobutryonitrile and its aldehyde precursor—'significantly improves its solubility in ethereal solvents, permitting DIBAL-H reduction in quantity' [1][2]. This solubility differential is a prerequisite for scale-up: without trityl protection, the DIBAL-H reduction step cannot be conducted at synthetically useful quantities, functionally capping the achievable batch size [1].

Imidazole solubility Trityl protection DIBAL-H reduction Process scale-up

Step-Economy Advantage: 4 Steps from Urocanic Acid Versus 9 Steps from Z-Glutamic Acid

The synthetic route employing 4-(1-tritylimidazol-4-yl)-2-aminobutryonitrile as the Strecker intermediate proceeds from the readily available urocanic acid (4-imidazoleacrylic acid) to homohistidine in approximately 4 synthetic steps (esterification/hydrogenation, tritylation/saponification, DIBAL-H reduction, and Strecker reaction/hydrolysis) [1]. The prior state-of-the-art route from Z-glutamic acid required nine steps [1]. This represents a reduction of ≥5 steps and a commensurate decrease in cumulative yield losses, material costs, and purification burden [1].

Step economy Synthetic efficiency Homohistidine Route comparison

Dual Downstream Utility: Single Intermediate Enables Both Homohistidine and (S)-(+)-α-(Fluoromethyl)histidine Synthesis

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is documented as a key intermediate for two distinct high-value histidine analogs: (±)-homohistidine (via Strecker hydrolysis) [1] and (S)-(+)-α-(fluoromethyl)histidine, an irreversible histidine decarboxylase (HDC) inhibitor with an IC₅₀ of 0.2 µM against histamine synthesis in intact basophil cell cultures [2][3]. In contrast, N-im-trityl-L-histidine methyl ester (CAS 62715-28-0), a closely related trityl-protected histidine building block, is primarily employed only for the α-fluoromethylhistidine stereoselective route and lacks the aminonitrile functionality required for the convergent homohistidine synthesis [2]. The target compound thus consolidates two synthetic programs into a single procurement item, reducing supplier qualification burden and inventory complexity [1][2].

α-Fluoromethylhistidine Histidine decarboxylase inhibitor Homohistidine Synthetic intermediate

Defined Physicochemical and Storage Specifications Facilitating Reproducible Procurement and Use

4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile is supplied with well-defined physicochemical specifications across multiple authoritative vendor sources: melting point 111–113 °C ; appearance as an off-white to pale yellow solid [1]; purity ≥95% (CymitQuimica) to 97% (Chemenu) ; solubility in DMF, ethyl acetate, and methanol ; and prescribed storage at −20 °C under inert atmosphere [1]. These specifications enable rigorous incoming quality control and ensure lot-to-lot reproducibility—a critical consideration for GMP-adjacent or publication-grade synthetic workflows where intermediate variability can confound yield and purity outcomes.

Procurement specification Stability Purity Storage conditions

Priority Application Scenarios for 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile (CAS 268548-74-9) Based on Verified Differentiation Evidence


Gram-to-Multi-Gram Synthesis of (±)-Homohistidine for Histidine Kinase Inhibitor SAR Programs

Research groups studying bacterial two-component signal transduction systems require multi-gram quantities of homohistidine and its Boc-protected derivatives for solid-phase peptide synthesis of histidine kinase substrate analogs [1]. The 73% overall yield achievable via the trityl-protected aminonitrile route—versus 40% from Z-glutamic acid—makes this compound the only economically viable intermediate for campaigns exceeding gram scale. The trityl-mediated solubility in ethereal solvents is the enabling factor for the DIBAL-H reduction step at preparative quantity, without which the synthesis cannot be scaled beyond milligram demonstration batches [1].

Stereoselective Synthesis of (S)-(+)-α-(Fluoromethyl)histidine as an Irreversible Histidine Decarboxylase Inhibitor

α-Fluoromethylhistidine (α-FMH) is a potent, irreversible inhibitor of histidine decarboxylase (HDC) with an IC₅₀ of 0.2 µM in intact basophil cells and demonstrated in vivo efficacy (ED₅₀ = 400 mg/kg i.p.) [2][3]. 4-(1-Tritylimidazol-4-yl)-2-aminobutryonitrile serves as a key intermediate in synthetic routes to this pharmacologically critical tool compound [2]. The trityl protecting group is orthogonal to the stereoselective transformations required and is removed during deprotection, while the aminonitrile functionality provides a synthetic handle distinct from the ester-based intermediates (e.g., N-im-trityl-L-histidine methyl ester) used in alternative α-FMH syntheses [2].

Consolidated Procurement for Dual-Program Histidine Analog Research

Medicinal chemistry laboratories simultaneously pursuing homohistidine-based histidine kinase inhibitors and α-fluoromethylhistidine-based HDC probes can consolidate procurement around a single intermediate—4-(1-tritylimidazol-4-yl)-2-aminobutryonitrile—rather than maintaining separate inventories of N-im-trityl-L-histidine methyl ester (for α-FMH) and an alternative homohistidine precursor [1][2]. This consolidation reduces the number of supplier qualifications, certificate-of-analysis reviews, and storage-space allocations, while the compound's defined −20 °C storage conditions and multi-vendor availability (TRC T888150, Santa Cruz sc-209813, Chemenu CM1059302) provide supply-chain redundancy .

Peptide and Peptidomimetic Libraries Incorporating Homohistidine Residues

Solid-phase peptide synthesis (SPPS) programs exploring the effect of histidine-to-homohistidine substitution on peptide hormone or enzyme activity require protected homohistidine building blocks (e.g., α-Boc-homohistidine, obtained in 56% yield from homohistidine) [1]. The 73% overall yield and reduced step count of the trityl-aminonitrile route make it the preferred entry point for generating the quantities of homohistidine needed to support parallel library synthesis, where cumulative material demand rapidly escalates [1].

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